3-Hydrazino-5,6-diphenyl-1,2,4-triazine
Overview
Description
3-Hydrazino-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines It is characterized by the presence of a hydrazino group at the third position and two phenyl groups at the fifth and sixth positions of the triazine ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s structurally similar to 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, which has been reported to react with cu (ii) perchlorate in ethanol to yield a complex . This suggests that 3-Hydrazinyl-5,6-Diphenyl-1,2,4-Triazine might also interact with metal ions in its mode of action.
Biochemical Pathways
It’s worth noting that similar compounds have been used as chromogenic-extraction reagents during spectrophotometric determination of iron in acids and acidic solutions . This suggests that the compound might interact with biochemical pathways involving metal ions.
Biochemical Analysis
Biochemical Properties
The compound’s reactivity as an electron donor towards different electron acceptors has been investigated , suggesting it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Given the broad range of biological activities exhibited by 1,2,4-triazine derivatives , it is plausible that this compound could influence various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to react with different electron acceptors , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its chemical reactivity , it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazino-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, amino derivatives, and various substituted triazines .
Scientific Research Applications
3-Hydrazino-5,6-diphenyl-1,2,4-triazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of metal complexes, which have applications in catalysis and material development.
Analytical Chemistry: It serves as a reagent in the spectrophotometric determination of metal ions, such as iron, in various samples.
Comparison with Similar Compounds
Similar Compounds
3-Hydrazino-5,6-diphenyl-1,2,4-triazine: Unique due to its hydrazino group and potential anticancer properties.
5,6-Diphenyl-3-hydroxy-1,2,4-triazine: Differentiated by the presence of a hydroxy group, used in analytical chemistry.
3-(2-Furylidene)hydrazino-5,6-diphenyl-1,2,4-triazine: Contains a furylidene group, forming metal complexes with distinct properties.
Uniqueness
Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-20-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWZPMAODJSGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345046 | |
Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21383-24-4 | |
Record name | 3-Hydrazinyl-5,6-diphenyl-1,2,4-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21383-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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